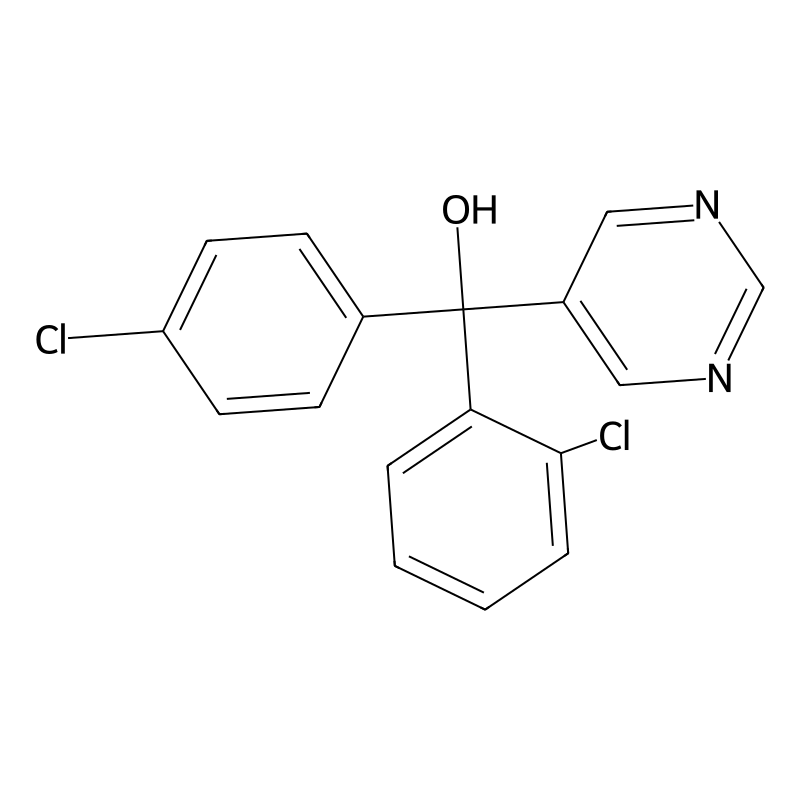

Fenarimol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Structural Insights

Fenarimol directly inhibits the activity of CYP51. This enzyme is evolutionarily conserved and essential for the production of bulk sterols in eukaryotes [1] [2]. Its function is critical for maintaining membrane integrity and producing signaling molecules.

- Functional Impact: By inhibiting CYP51, this compound causes a shortage of critical end-sterols and leads to the accumulation of 14α-methylsterols (like obtusifoliol) within the cell [3] [4]. This disrupts membrane fluidity and function, ultimately causing cell lysis and death. In parasites like Trypanosoma cruzi, this leads to severe cellular defects [1].

- Structural Binding Mode: Research on this compound-derived drug candidates complexed with T. cruzi CYP51 reveals that these molecules fit precisely into the enzyme's substrate-binding cavity [1]. The pyrimidine (or pyridine) nitrogen atom coordinates with the heme iron in the enzyme's active site, which is central to its inhibitory action. The molecule is further stabilized by hydrophobic interactions with surrounding amino acid residues [4] [1].

The following diagram illustrates the sterol biosynthesis pathway and the point of inhibition by this compound.

Structure-Activity Relationships (SAR) and Compound Optimization

Recent studies have systematically evaluated this compound analogues to establish Structure-Activity Relationships (SAR) and optimize their drug properties [5] [6]. A key finding is the strong influence of physicochemical properties on efficacy.

- In Vitro Potency: A 2025 study screened 185 this compound analogues against Madurella mycetomatis. Of these, 22 compounds showed potent in vitro activity with MIC₅₀ values below 9 µM. The most potent analogues, compounds 9 and 12, had a remarkable MIC₅₀ of 0.25 µM [5] [6].

- Correlation with Physicochemical Properties: Analysis revealed that more potent in vitro inhibitors tended to have a lower molecular weight (<400 Da), higher lipophilicity (logD >2.5), and fewer rotational bonds (<5) [5]. This suggests a more rigid and compact structure is favorable for target binding.

- In Vivo Efficacy and the LogD Trend: For in vivo activity in a larval model, the trend for lipophilicity reversed. Analogues with a predicted logD <2.5 were significantly more effective at prolonging survival [5] [6]. This highlights the need to balance target potency with favorable absorption and distribution properties.

The table below summarizes the structural features and their impact on activity.

| Structural Feature / Property | Impact on Activity & Optimization Insight |

|---|---|

| Pyrimidine/Pyridine Core | Essential for heme iron coordination in the CYP51 active site. Replacing the pyrimidine with a pyridine ring maintained potency and improved drug-like properties [1]. |

| Aryl Rings (Biphenyl-like) | Optimal lipophilic balance and specific substituents (e.g., 4-chlorophenyl, 4-trifluoromethylphenyl) enhance binding via hydrophobic interactions within the enzyme cavity [5] [1]. |

| Central Linker (e.g., -CH(OH)-) | The chirality and nature of the central carbon linker are critical. The (S)-enantiomer of derivative UDO was identified as the most active [1]. |

| Lipophilicity (logD) | A calculated logD <2.5 is strongly correlated with better in vivo efficacy, likely due to improved solubility and distribution [5] [6]. |

| Molecular Weight & Rotational Bonds | Lower molecular weight (<400 Da) and fewer rotational bonds (<5) correlate with superior in vitro potency, suggesting a preference for rigid, less flexible molecules [5]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments used to characterize this compound analogues in the cited research.

In Vitro Determination of Anti-Fungal/Anti-Parasitic Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC₅₀) of compounds [5] [6].

- Compound Preparation: Prepare stock solutions of this compound analogues in DMSO. Dilute in the appropriate culture medium to create a concentration range (e.g., from 100 µM to 0.1 µM).

- Inoculum Preparation: Harvest fungal (M. mycetomatis) or parasitic cells (e.g., Leishmania promastigotes) and standardize the inoculum density.

- Incubation: Incubate the cells with the compound dilutions in multi-well plates. Include controls (untreated cells and a reference drug).

- Viability Assessment: After a set period (e.g., 72-120 hours), measure metabolic activity using a resazurin assay or count viable parasites.

- Data Analysis: Calculate the percentage of growth inhibition relative to the control and determine the MIC₅₀ value (concentration that inhibits 50% of growth).

In Vivo Efficacy Testing in a Galleria mellonella Model

This model is used to pre-clinically evaluate treatment efficacy against mycetoma [5] [6].

- Infection: Inject M. mycetomatis conidia into the last pro-leg of G. mellonella larvae.

- Treatment: At 2 hours post-infection, administer the candidate this compound analogue (e.g., at 20 µM) into the hemocoel. Include control groups (untreated infected larvae, and uninfected larvae).

- Monitoring & Endpoint: Incubate larvae and monitor survival daily over 10 days. The primary endpoint is the statistical significance of prolonged larval survival in the treatment group compared to the infected, untreated control (analyzed by log-rank test).

Sterol Biosynthesis Inhibition Assay

This biochemical assay confirms the compound's mechanism is through sterol pathway disruption [4].

- Treatment: Incurate parasites (e.g., Leishmania promastigotes) with the IC₅₀ concentration of the this compound analogue for 24-48 hours.

- Lipid Extraction: Harvest cells and perform a total lipid extraction using a chloroform-methanol mixture.

- Analysis: Analyze the sterol profile by Gas Chromatography-Mass Spectrometry (GC-MS).

- Interpretation: A successful CYP51 inhibitor will show an accumulation of 14α-methylsterols (like obtusifoliol) and a depletion of end-sterols (like ergosterol) in the treated sample compared to the control.

Therapeutic Candidate Derivatives

This compound itself is an agricultural fungicide, but its structure has served as a valuable starting point for developing human therapeutics for parasitic diseases [7] [1].

- EPL-BS1246 (UDO) for Chagas Disease: This this compound derivative, a pyridine-based compound, is a highly promising candidate against Trypanosoma cruzi. It is a potent and selective inhibitor of T. cruzi CYP51 and has shown high efficacy in both cellular and stringent mouse models of Chagas disease [1].

- Anti-Leishmanial Activity: this compound has demonstrated direct activity against Leishmania species. It inhibits the parasite's sterol biosynthesis, leading to ultrastructural changes and ameliorating lesions caused by L. major in mice [4].

References

- 1. Complexes of Trypanosoma cruzi Sterol 14α-Demethylase ... [pmc.ncbi.nlm.nih.gov]

- 2. The cholesterol synthesis enzyme lanosterol 14α ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis cyp51 Mutant Shows Postembryonic Seedling ... [pmc.ncbi.nlm.nih.gov]

- 4. Mode of Action of this compound Against Leishmania Spp. [complete.bioone.org]

- 5. Structure–activity relationships of this compound analogues with ... [pubs.rsc.org]

- 6. Structure–activity relationships of this compound analogues with ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - an overview [sciencedirect.com]

Comprehensive Technical Review: Fenarimol as an Aromatase Inhibitor - Mechanisms, Potency, and Research Applications

Introduction to Fenarimol and Aromatase Inhibition

This compound (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidine-methanol) is an organic chlorinated fungicide widely employed in agricultural settings for the production of fruit, vegetables, and ornamental plants. Originally developed for its antifungal properties, this compound acts systemically by inhibiting ergosterol biosynthesis in fungi through blockade of sterol C-14 demethylation. However, research over several decades has revealed that this compound exhibits significant endocrine-disrupting properties in mammalian systems, particularly through its inhibition of the aromatase enzyme (CYP19) [1]. Aromatase represents a crucial enzymatic target in endocrine physiology and toxicology as it catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) – the rate-limiting step in estrogen biosynthesis [2]. The capacity of this compound to disrupt this pivotal steroidogenic pathway has generated substantial research interest both from toxicological and therapeutic perspectives.

The discovery of this compound's aromatase inhibitory activity emerged unexpectedly from observations of infertility in male rats exposed to high levels of this agricultural fungicide. Subsequent investigation determined that this effect was attributable to inhibition of aromatase activity within the central nervous system during the critical neonatal period [3]. This seminal finding not only highlighted this compound's endocrine-disrupting potential but also catalyzed the development of a novel class of nonsteroidal aromatase inhibitors, with this compound serving as the structural prototype for more potent therapeutic agents [3]. The dual identity of this compound – as both an agricultural fungicide and an endocrine disruptor – makes it a compound of significant interest to researchers in toxicology, endocrinology, and drug discovery.

Mechanisms of Action - Multi-Modal Endocrine Disruption

This compound exhibits a complex profile of endocrine interactions that extends beyond aromatase inhibition, encompassing multiple mechanisms that may potentially counteract or potentiate each other in vivo. Understanding these interconnected pathways is essential for comprehensive assessment of its endocrine-disrupting properties.

Table: Multi-Modal Endocrine Disruption Mechanisms of this compound

| Mechanism | Experimental Evidence | Biological Consequence |

|---|---|---|

| Aromatase inhibition | Dose-dependent inhibition in human placental microsomes (IC50 = 10 μM) [4] | Reduced conversion of androgens to estrogens |

| Estrogen receptor agonism | Stimulation of MCF-7 cell proliferation at 3-25 μM [1] | Estrogen-like effects in estrogen-sensitive tissues |

| Androgen receptor antagonism | Reduced weights of androgen-sensitive organs in Hershberger assay [5] | Antiandrogenic effects in male reproductive system |

| Steroidogenesis disruption | Inhibition of multiple CYP450 isoforms involved in steroid biosynthesis [1] | Altered synthesis of various steroid hormones |

| Ah-receptor antagonism | Antagonism observed in human hepatoma TV101L cell line [1] | Potential disruption of xenobiotic metabolism |

The primary endocrine mechanism of this compound involves direct inhibition of aromatase (CYP19), a member of the cytochrome P450 superfamily responsible for the aromatization of androgens to estrogens. This compound coordinates with the heme iron group within the aromatase catalytic site, disrupting the enzyme's ability to perform the three consecutive hydroxylation reactions required for aromatization [2]. This mechanism parallels that of pharmaceutical aromatase inhibitors used in breast cancer therapy, though this compound's potency is considerably lower than specifically developed therapeutic agents.

Simultaneously, this compound demonstrates estrogen receptor agonism and androgen receptor antagonism, creating a complex endocrine disruption profile. In vitro, this compound induces proliferation of MCF-7 human breast cancer cells (an estrogen-sensitive cell line), with a maximum response corresponding to 66% of the maximum 17β-estradiol response at 25 μM concentration [1]. This estrogenic response is completely blocked by the pure anti-estrogen ICI 182,780, confirming ER-mediated mechanisms. Conversely, in vivo studies demonstrate that this compound causes marked reductions in weights of androgen-dependent tissues including ventral prostate, seminal vesicles, and levator ani/bulbocavernosus muscles in castrated testosterone-treated male rats – a hallmark of antiandrogenic activity [5]. These multi-modal activities make this compound a particularly interesting compound for studying complex endocrine interactions.

Visualization of this compound's Multi-Modal Mechanisms of Endocrine Disruption

Quantitative Analysis of Aromatase Inhibition Potency

The aromatase inhibitory activity of this compound has been quantitatively characterized across multiple experimental systems, revealing concentration-dependent effects with varying potency depending on the specific assay conditions and model systems employed. The tabulated data below provides a comprehensive overview of this compound's inhibition parameters across key experimental platforms.

Table: this compound Aromatase Inhibition Potency Across Experimental Systems

| Experimental System | IC50 Value | Assay Method | Key Findings | Reference |

|---|---|---|---|---|

| Human placental microsomes | 10 μM | (3)HO method from testosterone | Statistically significant inhibition; weaker than prochloraz (IC50 = 0.04 μM) | [4] |

| JEG-3 cell line | 2 μM | Aromatase activity measurement | Slightly greater potency than in microsomal systems | [4] |

| MCF-7 cell proliferation with testosterone | 0.8-3 μM | Inhibition of testosterone-induced proliferation | Aromatase inhibition dominant over ER agonism at these concentrations | [1] |

| MCF-7 cell proliferation (estrogenic effect) | 3-25 μM | Direct stimulation of proliferation | Maximum response: 66% of 17β-estradiol at 25 μM | [1] |

| Rat ovarian microsomes | 4.1 μM | In vitro aromatase activity | Led to discovery of this compound-induced infertility in male rats | [3] |

The concentration-dependent duality of this compound's action is particularly noteworthy. In MCF-7 cells, which express both aromatase and estrogen receptors, this compound demonstrates a biphasic effect profile. At lower concentrations (0.8-3 μM), this compound primarily acts as an aromatase inhibitor, effectively suppressing the estrogenic response induced by testosterone (which requires conversion to estradiol via aromatase) [1]. In contrast, at higher concentrations (3-25 μM), the compound exhibits direct estrogen receptor agonism, stimulating cell proliferation in the absence of testosterone. This concentration-dependent duality underscores the complex nature of this compound's endocrine interactions and highlights the importance of dose considerations when interpreting its biological effects.

Comparative analysis reveals that this compound exhibits moderate potency relative to other pesticidal aromatase inhibitors. Among fungicides tested, this compound (IC50 = 10 μM) demonstrated significantly weaker activity than prochloraz (IC50 = 0.04 μM) and imazalil (IC50 = 0.34 μM), but greater potency than triadimenol (IC50 = 21 μM) and triadimefon (IC50 = 32 μM) [4]. This intermediate potency profile, combined with its multi-modal mechanisms, makes this compound a valuable comparative compound for structure-activity relationship studies of endocrine-disrupting chemicals. The differential potency observed between experimental systems (e.g., 2 μM in JEG-3 cells vs. 10 μM in placental microsomes) highlights the influence of cellular context on this compound's activity, possibly reflecting differences in metabolic capacity, membrane permeability, or the presence of competing pathways.

In Vivo Evidence and Endocrine Effects

The aromatase inhibitory activity of this compound observed in vitro translates to functionally significant endocrine disruption in whole-animal models, with particularly profound effects on reproductive development and function. The evidence from in vivo studies provides crucial context for understanding the potential health implications of this compound exposure.

In male rats, this compound exposure during the critical neonatal period results in permanent infertility attributable to inhibition of aromatase activity within the central nervous system [6]. This finding was particularly significant as it demonstrated that the fungicide could cross the blood-brain barrier and disrupt neuroendocrine pathways essential for sexual development. The specific mechanism involves suppression of estrogen biosynthesis in the brain during a critical developmental window, disrupting the normal organizational effects of estrogen on male reproductive neuroendocrine circuitry. This discovery ultimately led to the development of novel classes of nonsteroidal aromatase inhibitors for research and therapeutic applications [3].

In adult animal studies, this compound demonstrates antiandrogenic effects in short-term in vivo assays. When administered orally to castrated testosterone-treated male rats in a Hershberger assay, this compound caused markedly reduced weights of ventral prostate, seminal vesicles, musculus levator ani/bulbocavernosus, and bulbourethral glands [5]. These effects qualitatively resembled those of the antiandrogenic drug flutamide (used as a positive control), though differential effects on gene expression were observed. This compound caused a pronounced decrease in prostate binding protein C3 (PBP C3), ornithine decarboxylase (ODC), and insulin-like-growth factor 1 (IGF-1) mRNA levels in ventral prostates, whereas flutamide caused down-regulation of PBP C3 mRNA but up-regulation of TRPM-2 mRNA levels [5]. These findings suggest that while this compound acts as an antiandrogen in vivo, its precise molecular mechanisms may differ from classical androgen receptor antagonists.

Detailed Experimental Protocols and Methodologies

Robust evaluation of this compound's aromatase inhibitory activity employs several well-established experimental approaches, each with distinct methodologies and applications. The following protocols represent key assays used in the literature to characterize this compound's effects on aromatase and related endocrine pathways.

Human Placental Microsomal Aromatase Assay

The human placental microsome assay represents a classical approach for evaluating direct effects on aromatase activity, utilizing the conversion of radiolabeled androstenedione to estrone as the primary endpoint [4]. The protocol involves the following steps:

- Microsome Preparation: Human term placental tissue is homogenized in phosphate buffer (0.1 M, pH 7.4) containing sucrose (0.25 M). The homogenate is centrifuged at 10,000 × g for 20 minutes, followed by ultracentrifugation of the supernatant at 105,000 × g for 60 minutes. The resulting microsomal pellet is resuspended in buffer and stored at -80°C until use.

- Reaction Conditions: Incubation mixtures contain microsomal protein (100-200 μg), NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 IU glucose-6-phosphate dehydrogenase), and varying concentrations of this compound (typically 0.1-100 μM) in a total volume of 1 mL. Reactions are initiated by addition of [1β-(3)H]androstenedione (100 nM) and incubated at 37°C for 30-60 minutes.

- Activity Measurement: Reactions are terminated by adding 10% trichloroacetic acid. The (3)H2O released during aromatization is separated by chloroform extraction and charcoal adsorption, followed by liquid scintillation counting of the aqueous phase.

- Data Analysis: IC50 values are determined from dose-response curves of percentage inhibition versus log concentration of this compound, typically using non-linear regression analysis.

This method yielded an IC50 value of 10 μM for this compound in human placental microsomes, establishing its potency as a moderate aromatase inhibitor compared to other pesticidal compounds [4].

MCF-7 Cell Proliferation Assay (Aromatase Inhibition)

The MCF-7 cell proliferation assay provides a functional cellular system for evaluating both aromatase inhibitory and estrogenic activities simultaneously, leveraging the endogenous expression of both aromatase and estrogen receptors in this human breast cancer cell line [1]. The protocol involves:

- Cell Culture: MCF-7 cells are maintained in phenol red-free DMEM/F12 medium supplemented with 5% charcoal-dextran stripped fetal bovine serum under standard conditions (37°C, 5% CO2).

- Experimental Setup: For aromatase inhibition assessment, cells are seeded in 24-well plates (10,000 cells/well) and treated with testosterone (1 nM) as an aromatase substrate plus varying concentrations of this compound (0.1-25 μM) for 6-8 days. Testosterone is converted to 17β-estradiol by endogenous aromatase activity, subsequently stimulating cell proliferation.

- Estrogenic Activity Assessment: Parallel cultures receive this compound alone (without testosterone) to evaluate direct estrogen receptor-mediated proliferation.

- Proliferation Measurement: Cell proliferation is quantified using crystal violet staining, MTT assay, or direct cell counting. The specificity of estrogen receptor-mediated effects is confirmed by co-incubation with the pure anti-estrogen ICI 182,780 (0.1 μM).

- Data Interpretation: Aromatase inhibition is indicated by reduced proliferation in testosterone-treated cultures, while estrogenic activity is indicated by increased proliferation in cultures without testosterone.

This assay revealed the concentration-dependent duality of this compound's action, with aromatase inhibition predominant at lower concentrations (0.8-3 μM) and estrogenic effects manifesting at higher concentrations (3-25 μM) [1].

Experimental Workflow for Assessing this compound Aromatase Inhibition

In Vivo Hershberger Assay for Antiandrogenic Activity

The Hershberger assay provides an in vivo platform for detecting antiandrogenic effects, which may result from aromatase inhibition and/or direct androgen receptor antagonism [5]. The standardized protocol includes:

- Animals and Dosing: Immature male rats (approximately 3 weeks old) are surgically castrated under anesthesia. After 7 days of recovery, animals are treated daily for 10 days with testosterone propionate (0.4 mg/kg/day, subcutaneously) to stimulate androgen-dependent tissues. Test groups concurrently receive this compound (oral gavage, typically 50-200 mg/kg/day) or vehicle control.

- Tissue Collection and Analysis: Animals are euthanized 24 hours after the final dose, and androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani/bulbocavernosus muscle, Cowper's glands, glans penis) are carefully dissected and weighed.

- Molecular Endpoints: Additional analyses may include histopathological examination, serum hormone measurements (testosterone, LH, T4), and gene expression profiling in target tissues using real-time RT-PCR for androgen-responsive genes (e.g., prostate binding protein C3, ornithine decarboxylase).

- Data Interpretation: Statistically significant reductions in weights of androgen-dependent tissues (relative to testosterone-treated controls) indicate antiandrogenic activity.

This assay demonstrated that this compound causes marked reductions in weights of androgen-dependent tissues, with qualitative similarities to the antiandrogenic drug flutamide [5].

Research Applications and Significance

The aromatase inhibitory properties of this compound have significance extending beyond toxicological assessment, with applications in both agricultural science and biomedical research. Understanding these broader implications enhances the compound's utility as a research tool and informs risk-benefit evaluations.

In agricultural toxicology, this compound serves as a reference compound for assessing the endocrine-disrupting potential of pesticidal agents. Its well-characterized multi-modal endocrine activity makes it particularly valuable for evaluating complex mixture effects and developing testing strategies for endocrine disruption screening. The differential effects of this compound on various cytochrome P450 isoforms [1] also make it a useful tool for studying metabolic interactions in species relevant to agricultural ecosystems. Additionally, research has explored the potential application of this compound as a tool for manipulating ecdysteroid biosynthesis in plants [7], demonstrating its utility beyond mammalian systems.

In biomedical research, this compound's most significant contribution has been as a structural template for the development of novel therapeutic agents. The discovery that this compound-induced infertility in male rats resulted from central nervous system aromatase inhibition [6] stimulated the development of structurally optimized analogues with improved potency and selectivity. This work ultimately led to the indenopyrimidine class of nonsteroidal aromatase inhibitors, which showed promise for the treatment of estrogen-dependent diseases including breast cancer [3]. Although this compound itself was not developed as a pharmaceutical, its structural architecture provided valuable insights for medicinal chemistry optimization programs.

From a regulatory perspective, this compound represents an important case study in the assessment of endocrine-disrupting chemicals with multiple mechanisms of action. The complex interplay between its aromatase inhibitory, estrogenic, and antiandrogenic activities highlights the challenges in predicting in vivo effects based solely on in vitro profiling data [1] [5]. This mechanistic complexity underscores the need for integrated testing approaches that evaluate multiple endocrine pathways simultaneously when assessing potential endocrine disruptors. This compound's well-documented effects across assay systems and species make it a valuable benchmark compound for validating new testing methodologies and computational models for endocrine disruption prediction.

Conclusion and Future Research Directions

This compound represents a chemically interesting and toxicologically significant aromatase inhibitor with multi-modal endocrine-disrupting properties. The compound exhibits moderate potency in direct aromatase inhibition assays (IC50 = 2-10 μM across systems), with additional activities as an estrogen receptor agonist and androgen receptor antagonist that create a complex endocrine disruption profile. The concentration-dependent duality of its action – with aromatase inhibition predominant at lower concentrations and estrogenic effects manifesting at higher concentrations – presents both challenges and opportunities for research applications.

Significant gaps remain in our understanding of this compound's endocrine effects, particularly regarding dose-response relationships at environmentally relevant exposure levels and potential species-specific differences in sensitivity. Future research should prioritize the development of computational models that can integrate fenariml's multi-modal mechanisms to predict in vivo effects across exposure scenarios. Additionally, further exploration of structure-activity relationships within the pyrimidine methanol chemical class may yield new compounds with optimized selectivity profiles for research or therapeutic applications. From a toxicological perspective, studies examining the effects of chronic low-dose exposure on developing organisms would provide valuable insights into potential human health risks.

References

- 1. Estrogenic effects in vitro and in vivo of the fungicide ... [sciencedirect.com]

- 2. Design, Synthesis and Biological Evaluation of Aromatase ... [mdpi.com]

- 3. Discovery and development of a novel class ... [pubmed.ncbi.nlm.nih.gov]

- 4. Screening of selected pesticides for inhibition of CYP19 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Antiandrogenic effects in short-term in vivo studies of the ... [pubmed.ncbi.nlm.nih.gov]

- 6. A mechanism for this compound-induced infertility in the male rat [sciencedirect.com]

- 7. Naturally Occurring Ecdysteroids in Triticum aestivum L. ... [mdpi.com]

Mechanism of Action: Fungal vs. Plant Systems

Fenarimol primarily acts by inhibiting cytochrome P450 enzymes involved in sterol biosynthesis, though its specific targets differ between fungi and plants.

In Fungi: Inhibition of Ergosterol Biosynthesis

In fungi, this compound is a known inhibitor of ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Its main target is lanosterol 14α-demethylase (CYP51), a key cytochrome P450 enzyme in the ergosterol pathway [1] [2]. This inhibition disrupts membrane structure and function.

In Plants: Inhibition of Brassinosteroid Biosynthesis

Research indicates this compound also inhibits brassinosteroid (BR) biosynthesis in plants. It specifically targets the side-chain hydroxylation steps catalyzed by cytochrome P450 enzymes like CYP90B1, CYP90C1, and CYP90D1, which convert campestanol to teasterone [3] [4]. This inhibition leads to characteristic BR-deficient phenotypes, such as dwarfism and de-etiolation in dark-grown Arabidopsis seedlings, which can be rescued by brassinolide [3] [4]. This compound binds to CYP90D1 with high affinity, showing a typical type II binding spectrum and a Kd of approximately 0.79 μM [3] [4].

The diagram below illustrates the key inhibition points of this compound in the plant brassinosteroid biosynthesis pathway.

Drug Repurposing and Structure-Activity Relationships

Recent research explores repurposing this compound analogues for treating neglected tropical diseases like mycetoma, caused by the fungus Madurella mycetomatis [1] [5].

- Key Finding: A 2025 study evaluated 185 this compound analogues, identifying 22 with potent in vitro activity (MIC₅₀ < 9 μM) [1] [5]. The most potent analogues, 9 and 12, had MIC₅₀ values of 0.25 μM [1] [5].

- Structure-Activity Relationship (SAR): Potency is linked to physicochemical properties. Analogues with lower molecular weight (<400 Da), lower lipophilicity (logD <2.5), and fewer rotational bonds (<5) showed better in vitro and in vivo efficacy [1] [5].

- In Vivo Efficacy: Six analogues significantly prolonged survival in a Galleria mellonella larval model, with improved in vivo performance correlated with logD values below 2.5 [5].

The experimental workflow for this type of drug discovery campaign is summarized below.

Summary of Key Quantitative Data

The table below summarizes core experimental data from the cited studies.

| Parameter | Value / Finding | Context / Model | Source |

|---|---|---|---|

| IC₅₀ (BR Biosynthesis) | 1.8 ± 0.2 μM | Stem elongation, Arabidopsis thaliana (dark-grown) | [3] |

| Kd (Target Binding) | 0.79 μM | Binding to recombinant CYP90D1 | [3] [4] |

| Most Potent Analogues | MIC₅₀ = 0.25 μM | Analogues 9 and 12 vs. M. mycetomatis | [1] [5] |

| Potent Analogues | 22 analogues | MIC₅₀ < 9 μM vs. M. mycetomatis | [1] [5] |

| Key Property for In Vivo Efficacy | logD < 2.5 | Correlates with prolonged survival in G. mellonella | [5] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies.

Protocol 1: Assessing BR Biosynthesis Inhibition in Plants

This protocol is used to identify and characterize brassinosteroid biosynthesis inhibitors [3] [4].

- Plant Material and Growth: Sterilize Arabidopsis thaliana (e.g., Col-0) seeds and sow on half-strength Murashige and Skoog (½ MS) media.

- Compound Treatment: Incorporate the test compound (e.g., this compound) into the media at desired concentrations (e.g., 1-10 μM). A solvent control should be included.

- Dark-Grown Incubation: Stratify seeds at 4°C for 2-4 days, then incubate plates in the dark at 22°C for 5-7 days.

- Phenotypic Analysis:

- Hypocotyl Measurement: Measure the hypocotyl length of at least 8-10 seedlings per condition.

- Rescue Assay: Supplement the media containing the inhibitor with BR intermediates (e.g., 10 nM brassinolide) or other hormones (e.g., 1 μM GA₃) to confirm target specificity.

Protocol 2: Evaluating Antifungal Activity against M. mycetomatis

This protocol describes the evaluation of compounds against the fungal agent that causes mycetoma [1] [5].

- Fungal Cultivation: Culture Madurella mycetomatis isolates (e.g., mm55) in an appropriate liquid medium.

- In Vitro Susceptibility Testing:

- Initial Screening: Test compounds at set concentrations (e.g., 100 μM and 25 μM) to determine the percentage inhibition of metabolic activity.

- Dose-Response: For active compounds, perform a serial dilution to determine the IC₅₀ (concentration that inhibits 50% of metabolic activity) and the MIC₅₀ (minimum inhibitory concentration for 50% of isolates).

- In Vivo Efficacy Model:

- Galleria mellonella Infection: Infect G. mellonella larvae with M. mycetomatis.

- Compound Treatment: Administer the test compound (e.g., at 20 μM) to infected larvae and monitor survival over time compared to infected, untreated controls.

The field continues to evolve, particularly through open-source research initiatives like MycetOS. The key design principles of lower logD and molecular weight provide a solid foundation for your own research or analysis.

References

- 1. Structure–activity relationships of this compound analogues with ... [pubs.rsc.org]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound, a Pyrimidine-Type Fungicide, Inhibits ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Pyrimidine-Type Fungicide, Inhibits ... [mdpi.com]

- 5. Structure–activity relationships of this compound analogues with ... [pmc.ncbi.nlm.nih.gov]

fenarimol effect on testosterone to estrogen conversion

Mechanism of Action and Experimental Evidence

Fenarimol's effects are concentration-dependent, acting as an aromatase inhibitor at lower concentrations and an estrogenic receptor agonist at higher concentrations [1] [2].

- Aromatase Inhibition: this compound directly inhibits the CYP19A1 gene product (aromatase), a cytochrome P-450 enzyme. It binds to the enzyme's active site, blocking the conversion of androgenic substrates (androstenedione, testosterone) into estrogens (estrone, estradiol) [1] [3] [4].

- Estrogenic Activity: At higher concentrations, this compound can act as an estrogen receptor (ER) agonist, stimulating estrogenic pathways in the absence of natural estrogen [1] [2].

The experimental workflow below illustrates the key assays used to characterize these dual mechanisms.

Experimental workflow for characterizing this compound's dual mechanisms

Key Quantitative Data from Experimental Studies

The table below summarizes critical quantitative findings on this compound's effects.

| Effect / Parameter | Experimental System | Result / Value | Citation |

|---|---|---|---|

| Aromatase Inhibition (IC50) | Human placental microsomes | 10 μM | [5] |

| Aromatase Inhibition (IC50) | JEG-3 cells (intact human) | 2 μM | [5] |

| Estrogenic Effect | MCF-7 cell proliferation assay (alone) | Significant proliferation at 3-25 μM (66% of max E2 response) | [1] |

| Aromatase Inhibition | MCF-7 cell assay (with Testosterone) | Inhibition of T-induced proliferation at 0.8-3 μM | [1] |

| In Vivo Estrogenic Effect | Ovariectomized rat uterotrophic assay | Increased uterine weight | [2] |

| In Vivo Antiandrogenic Effect | Hershberger assay (castrated male rats) | Reduced weights of ventral prostate, seminal vesicles | [6] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This classic radio-labeled method is detailed in [5].

- Principle: Measures the conversion of androstenedione to estrogen, with tritiated water released during aromatization.

- Procedure:

- Incubation: Human placental microsomes are incubated with a labeled androstenedione substrate and NADPH.

- Reaction Stop: The reaction is terminated with chloroform.

- Separation: The aqueous phase containing tritiated water is separated.

- Measurement: Radioactivity in the aqueous phase is counted to determine aromatase activity. Inhibition is calculated by the reduction in radioactivity compared to control.

Cell-Based Aromatase Inhibition Assay (JEG-3 Cells)

This intact cell system accounts for cell membrane permeability and metabolism [5].

- Cell Line: JEG-3 human choriocarcinoma cells, endogenously expressing aromatase.

- Procedure:

- Culture & Exposure: Cells are cultured and exposed to this compound and a substrate.

- Activity Measurement: Aromatase activity is quantified (e.g., via tritiated water method).

- IC50 Calculation: Dose-response curve generated to determine IC50.

Dual-Mechanism Assessment (MCF-7 Cell Proliferation Assay)

This assay can test both estrogenic and aromatase-inhibitory effects [1].

- Cell Line: MCF-7 human breast cancer cells (ER-positive, express low levels of aromatase).

- Testing Estrogenicity:

- Cells are exposed to this compound alone in estrogen-free medium.

- Proliferation is measured; increased proliferation indicates ER agonist activity.

- Testing Aromatase Inhibition:

- Cells are co-exposed to testosterone and this compound.

- Testosterone is converted to estradiol by endogenous aromatase, inducing proliferation.

- Aromatase inhibition is indicated by reduced proliferation versus testosterone-alone control.

In Vivo Uterotrophic Bioassay

This OECD-standardized assay confirms estrogenic action [2].

- Animal Model: Ovariectomized immature or adult rats.

- Dosing: this compound is administered daily for 3-5 days.

- Endpoint: Uterus is weighed; a statistically significant increase in uterine wet weight indicates estrogenic activity.

Interpretation and Research Implications

- Dual Mechanisms are Concentration-Dependent: The lowest effective concentrations typically reveal aromatase inhibition, while estrogenicity manifests at higher levels [1]. The net in vivo effect depends on exposure dose, timing, and the endocrine endpoint measured.

- Multiple Endpoints are Crucial: this compound also exhibits antiandrogenic activity in vivo, reducing weights of androgen-dependent organs and downregulating androgen-responsive genes [6]. A comprehensive assessment requires evaluating multiple hormonal pathways.

- Relevance for Drug Development: this compound serves as a template for understanding off-target effects of chemicals. Its structure and mechanism inform the design of selective aromatase inhibitors and the safety profiling of agrochemicals and pharmaceuticals.

References

- 1. Estrogenic effects in vitro and in vivo of the fungicide ... [sciencedirect.com]

- 2. Estrogenic effects in vitro and in vivo of the fungicide ... [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatase inhibitors: the journey from the state of the art ... [frontiersin.org]

- 4. In-silico and in-vitro study reveals ziprasidone as a potential aromatase ... [nature.com]

- 5. Screening of selected pesticides for inhibition of CYP19 aromatase ... [pubmed.ncbi.nlm.nih.gov]

- 6. Antiandrogenic effects in short-term in vivo studies of the ... [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Fenarimol in Food Samples

Introduction

Fenarimol is a systemic fungicide used in agriculture to control fungal diseases in various crops. It is an ergosterol biosynthesis inhibitor and has been shown to possess reproductive, teratogenic, and oncogenic effects in experimental animals [1]. Regulatory agencies worldwide have established maximum residue levels (MRLs) for this compound in food commodities. The European Union is discussing reducing MRLs for this compound to the limit of determination (0.01 mg/kg) on several fruits, vegetables, and hops due to inadequate toxicological data [2]. This application note describes a validated method for determining this compound residues in food matrices (e.g., cereals, fruits, vegetables) using HPLC-MS/MS.

Method Summary

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is used for sample extraction, followed by clean-up and analysis using HPLC-MS/MS. The method is validated according to the SANTE/11312/2021v1 guidance document [3] [4].

Detailed Analytical Protocol

Reagents and Materials

- Solvents: HPLC-grade acetonitrile, methanol, water; formic acid [4].

- Salts for Extraction: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate [3] [4].

- Clean-up Sorbents: Primary Secondary Amine (PSA) bonded silica [3] [4].

- Standards: this compound certified reference standard, internal standards (e.g., Triphenylphosphate - TPP) [3] [4].

Equipment

- HPLC System: Ultra-high-performance liquid chromatography system.

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

- Chromatography Column: C18 column (e.g., BEH C18, 2.1 mm × 100 mm, 1.7 μm) [4].

- Centrifuge, vortex mixer, polypropylene centrifuge tubes (50 mL) [3].

Sample Preparation (QuEChERS Extraction)

- Homogenize the food sample (e.g., rice, fruits) and weigh 10 g into a 50 mL polypropylene tube.

- Hydrate the sample with 20 mL of cold water and let it stand for 1 hour [3].

- Add 10 mL of acetonitrile (ACN) and shake vigorously for 1 minute [3] [4].

- Add the extraction salt mixture:

- 4 g MgSO₄

- 1 g NaCl

- 1 g trisodium citrate dihydrate

- 0.5 g disodium hydrogen citrate sesquihydrate [3]

- Shake immediately for 1 minute and centrifuge at >12,000 × g for 5 minutes at 5°C [3].

Clean-up (Dispersive Solid-Phase Extraction - d-SPE)

- Transfer 6 mL of the supernatant (ACN layer) into a d-SPE tube containing:

- Vortex for 1 minute and centrifuge at >12,000 × g for 2 minutes.

- Transfer the cleaned extract to an autosampler vial for analysis.

HPLC-MS/MS Analysis

- Injection Volume: 2 μL [4]

- Column Temperature: 50 °C

- Flow Rate: 0.45 mL/min

- Mobile Phase:

- A: 0.1% formic acid in water

- B: 0.1% formic acid in acetonitrile [4]

Gradient Program:

| Time (min) | %A | %B |

|---|---|---|

| 0 | 98 | 2 |

| 0.5 | 98 | 2 |

| 20.0 | 1 | 99 |

| 24.0 | 1 | 99 |

MS/MS Conditions:

- Ionization Mode: ESI positive

- Capillary Voltage: 1.0 kV

- Desolvation Temperature: 450°C

- Desolvation Gas Flow: 800 L/h [4]

- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Method Validation

The method was validated per SANTE guidelines with the following performance characteristics for this compound in a cereal matrix [4]:

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | >0.99 |

| Recovery (%) | 70–120 |

| Precision (RSD%) | <20 |

| LOQ (μg/kg) | 5 |

| LOD (μg/kg) | 0.01 (EU proposed) [2] |

Workflow Diagram

Discussion

Regulatory Considerations

The European Union is proposing to lower the MRL for this compound to the limit of detection (0.01 mg/kg) for many fruits and vegetables due to insufficient toxicological data, which will require highly sensitive analytical methods [2].

Analytical Challenges and Solutions

- Matrix Effects: Use of matrix-matched calibration and internal standards (e.g., TPP) is critical for accurate quantification [3] [4].

- Sensitivity Requirements: The proposed EU MRL of 0.01 mg/kg demands high-sensitivity instrumentation like HPLC-MS/MS with MRM detection [2].

- Specificity: HPLC-MS/MS provides the required specificity and sensitivity for this compound determination in complex food matrices compared to HPLC-DAD [1].

Conclusion

This protocol provides a robust, sensitive, and accurate method for determining this compound residues in food samples using QuEChERS extraction and HPLC-MS/MS analysis. The method meets regulatory validation criteria and is suitable for monitoring this compound residues at the levels required by current and proposed MRLs.

References

Comprehensive Application Notes and Protocols for Fenarimol Exposure Assessment in Agricultural Workers

Introduction to Fenarimol and Regulatory Status

This compound is a systemic pyrimidine fungicide with both protective and curative action used primarily in agriculture to control various fungal diseases including powdery mildew, scabs, rusts, and leaf spots in multiple crops. Chemically designated as α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol, this compound belongs to the sterol demethylation inhibitor (DMI) class (FRAC code 3) and exhibits systemic activity within treated plants. The compound works by disrupting membrane function through inhibition of ergosterol biosynthesis in fungi, which is essential for maintaining fungal cell membrane integrity. [1] [2]

The regulatory status of this compound has undergone significant changes in recent years. The substance is not approved under EU Regulation 1107/2009, with its inclusion having expired. Consequently, the European Food Safety Authority (EFSA) has conducted a targeted review of Maximum Residue Levels (MRLs), recommending that many existing MRLs be lowered to the limit of quantification (LOQ). This regulatory shift reflects concerns regarding the toxicological profile of this compound, particularly its potential endocrine-disrupting properties and questions about the adequacy of older toxicological studies to meet current safety standards. Despite these regulatory changes in Europe, this compound remains in use in other regions including the United States and Australia, maintaining the importance of exposure assessment for agricultural workers. [3] [2]

This compound Properties and Hazard Identification

Chemical and Physical Properties

This compound exhibits several physicochemical properties that influence its environmental fate and potential for worker exposure. The compound has a moderate aqueous solubility of 13.7 mg/L at 20°C and pH 7, but is highly soluble in various organic solvents including methanol (98,000 mg/L) and ethyl acetate (73,300 mg/L). This compound demonstrates a high octanol-water partition coefficient (Log P = 3.69), indicating significant lipophilicity and potential for bioaccumulation. The substance exists as off-white crystals with a melting point of 118°C and is not considered volatile. This compound exhibits stereoisomerism due to the presence of an asymmetric carbon atom, with commercial formulations typically sold as a racemic mixture. [2]

Toxicological Profile

This compound's toxicological profile reveals several concerns for occupational exposure. The compound demonstrates low acute toxicity (oral LD₅₀ for rabbits > 2000 mg/kg) but presents significant chronic toxicity concerns. Reproductive studies have identified irreversible infertility in male rats, with this compound shown to inhibit testosterone aromatase activity. The acceptable daily intake (ADI) established for this compound is 0.01 mg/kg body weight, based on a no-observed-effect level (NOEL) of 1 mg/kg bw/day from reproduction and long-term dietary studies in rats. The acceptable operator exposure level (AOEL) is reported as 0.02 mg/kg/day. Of particular concern are findings that this compound possesses both estrogenic and anti-androgenic activity, classifying it as a potential endocrine disruptor. Recent research has also demonstrated that this compound exposure increases lactate dehydrogenase (LDH) activity in various rat tissues (liver, kidney, brain, and small intestine), indicating cellular damage. [1] [4] [5]

Exposure Assessment Data

Occupational Exposure Scenarios

Agricultural workers face potential this compound exposure during two primary activities: mixing/loading operations (preparation of the pesticide suspension) and application activities (applying the prepared suspension to crops). The exposure patterns differ significantly between these scenarios in both magnitude and distribution across body regions. Studies conducted in greenhouse environments during cucumber treatment have quantified these exposures, revealing that dermal exposure represents the primary exposure route compared to inhalation exposure. The specific exposure levels are influenced by multiple factors including formulation type, application equipment, environmental conditions, work practices, and use of personal protective equipment. [1]

Quantitative Exposure Measurements

Table 1: Dermal and Inhalation Exposure During Greenhouse Applications

| Activity | Total Dermal Exposure (mg) | % of Applied AI | Primary Exposure Sites | Inhalation Exposure (μg) |

|---|---|---|---|---|

| Mixing/Loading | 0.17 ± 0.11 | 0.001 ± 0.001% | Hands (100%) | Not detected |

| Application | 0.22 ± 0.15 | 0.003 ± 0.002% | Back and legs (54.8% on shins) | 3.7 ± 1.0 |

Table 2: Body Region-Specific Dermal Exposure During Application

| Body Region | Percentage of Total Dermal Exposure |

|---|---|

| Shins | 54.8% |

| Chest and Stomach | 15.6% |

| Pelvis | 12.6% |

| Other Body Areas | 17.0% |

Table 3: Comparison of this compound Exposure with Other Pesticides

| Pesticide | Formulation | Dermal Exposure (mg) | Inhalation Exposure (μg) |

|---|---|---|---|

| This compound | EC | 0.22 | 3.7 |

| Imidacloprid | WP | Higher than this compound | Higher than this compound |

| Thiophanate-methyl | WP | Higher than this compound | Higher than this compound |

Experimental Methodologies for Exposure Assessment

Dermal Exposure Assessment

The whole body dosimetry approach serves as the standard methodology for assessing dermal exposure in agricultural workers. This technique utilizes exposure matrices strategically placed on various body regions to capture the distribution and magnitude of pesticide deposition. The specific materials include:

- Dermal patches: Composed of cellulose thin-layer chromatography paper (17CHR, 1-mm thickness, Whatman International Ltd) with an exposure area of 50 cm², attached to multiple body regions (forehead, front of neck, back of neck, chest/abdomen, back, upper arms, forearms, thighs, and shins) over the protective garment. [1]

- Cotton gloves: Used to monitor hand exposure, with an estimated surface area of 935 cm².

- Cotton socks: Employed to assess foot exposure, with an estimated surface area of 1266 cm².

- Facial exposures: Monitored using a cotton mask covering 200 cm². [1]

Following exposure, matrices are carefully removed using appropriate techniques to prevent contamination, stored in individual containers, and maintained at -20°C until analysis. The extraction process involves agitation with acetone at 200 rpm for 60 minutes, followed by concentration using a nitrogen evaporator. This compound residues are subsequently quantified using gas chromatography with nitrogen-phosphorous detection (HP 5890 series II plus) with a 30 m × 0.53 mm HP-5 capillary column. The instrumental parameters include an injection volume of 1 μL, injector temperature of 260°C, detector temperature of 320°C, and oven temperature programming from 210°C (hold 1 min) to 280°C at 10°C/min (hold 2 min). [1]

Inhalation Exposure Assessment

Inhalation exposure monitoring employs XAD-2 resin (ORBO 609 Amberlite XAD-2, 400/200 mg) connected to an air pump (GilAir-3) operating at a flow rate of 2 L/min. The sampling system incorporates 37-mm open-faced cassettes equipped with glass fiber filters (type AE) to capture particulate matter. Air sampling is conducted for the entire duration of the work activity, typically positioned in the worker's breathing zone. Following collection, both the XAD-2 resin and filters are subjected to similar extraction and analysis procedures as the dermal exposure matrices, using acetone extraction and GC-NPD analysis. [1]

Biomonitoring Approaches

Biomonitoring techniques provide a complementary approach to exposure assessment by measuring internal dose through analysis of biological specimens. The validation of whole body dosimetry through urinary biomonitoring has demonstrated strong correlation (r = 0.885, p = 0.0003), confirming the reliability of exposure measurements. For this compound, which exhibits endocrine-disrupting properties, specialized biomarker approaches have been developed. One advanced method involves measuring xeno-estrogenic activity in serum through a multi-step process: [7] [6]

- Serum fractionation: Using solid-phase extraction to isolate xeno-estrogens while excluding pharmaceutical and endogenous estrogens

- Biological activity assessment: Employing MCF-7 cell proliferation assays to quantify estrogenic response

- Dose-response characterization: Comparing sample activity to standard reference curves

This integrated approach allows researchers to assess the combined biological impact of complex pesticide mixtures with estrogenic properties, providing valuable insight into cumulative exposure effects. [7]

Risk Characterization

Risk Assessment Calculations

The risk assessment process for this compound involves a series of calculated parameters that compare actual exposure levels to established health-based guidance values. The key parameters include:

- Potential Dermal Exposure (PDE): Calculated by extrapolating the measured dermal exposure amount (μg) per activity, assuming five working activities per day

- Potential Inhalation Exposure (PIE): Similarly extrapolated from the measured inhalation exposure amount (ng) per activity

- Actual Dermal Exposure (ADE): Determined by applying clothing penetration factors (1% for mixer/loader, 10% for applicator) and skin absorption rate (2.6%) to the PDE

- Actual Inhalation Exposure (AIE): Calculated based on the PIE and inhalation absorption

- Absorbable Quantity of Exposure (AQE): Sum of ADE and AIE, representing the total systemic dose

- Margin of Safety (MOS): Ratio of the toxicological reference value (AOEL) to the AQE, with values >1 indicating acceptable risk [1]

Table 4: Risk Assessment Parameters for this compound in Greenhouse Applications

| Parameter | Mixing/Loading | Application |

|---|---|---|

| PDE (μg/day) | 0.85 | 1.1 |

| PIE (μg/day) | Not detected | 18.5 |

| ADE (μg/day) | 0.0 | 28.6 |

| AIE (μg/day) | 0.0 | 15.8 |

| AQE (μg/day) | 0.0 | 44.4 |

| MOS | 0.000 | 0.014 |

Interpretation of Risk Assessment Results

The risk assessment results demonstrate that the Margin of Safety (MOS) values for both mixing/loading (0.000) and application (0.014) activities are significantly below 1.0, indicating a low risk level for agricultural workers under the studied conditions. Similarly, studies with other pesticides (e.g., thiamethoxam in vineyards) have reported comparable risk indices (0.000 for mixing/loading and 0.014 for application), confirming this risk pattern across different compounds. These findings suggest that with proper protective measures and work practices, the occupational risks associated with this compound exposure can be effectively managed. However, it is important to note that these risk assessments are based on current toxicological reference values, which the European Food Safety Authority has questioned regarding their adequacy according to current scientific standards. [1] [6] [3]

Experimental Protocols

Protocol 1: Comprehensive Exposure Assessment for Greenhouse Applications

This protocol provides a standardized approach for assessing this compound exposure among agricultural workers during greenhouse applications.

Materials and Equipment:

- This compound EC formulation (e.g., Fenari EC 12.5%)

- Power sprayer equipment

- Cellulose TLC paper (Whatman 17CHR) for dermal patches

- Cotton gloves, socks, and facial masks

- XAD-2 resin tubes (ORBO 609) and air sampling pumps (GilAir-3)

- Acetone (HPLC grade), gas chromatograph with NPD detector

- Personal protective equipment (coveralls, chemical-resistant gloves)

Procedure:

Preparation Phase:

- Prepare dermal patches by cutting cellulose paper to appropriate sizes (50 cm² for body patches, 200 cm² for face)

- Attach patches to predetermined body regions (forehead, neck, chest, back, arms, thighs, shins) over protective clothing

- Don cotton gloves and socks over protective equipment

- Calibrate air sampling pumps to flow rate of 2 L/min and attach XAD-2 tubes to worker's collar

Field Application:

- Prepare spray suspension according to label instructions (e.g., 100 mL Fenari EC 12.5% in 400 L water)

- Record environmental conditions (temperature: 24-27°C, RH: 51-57%) [1]

- Conduct application using power sprayer at flow rate of 4.7 L/min for 60 minutes in 250 m² area

- Document precise start and end times for each activity phase

Sample Collection:

- Carefully remove exposure matrices using clean gloves and place in individual containers

- Seal XAD-2 tubes immediately after sampling completion

- Transport all samples to laboratory at -20°C storage conditions

Analytical Procedures:

- Extract samples with acetone by agitation at 200 rpm for 60 minutes

- Concentrate extracts using nitrogen evaporator (Reacti-Vap)

- Analyze this compound residues by GC-NPD with specified temperature parameters

- Quantify using validated calibration standards (ILOQ: 0.001-1.0 ppm)

Data Analysis:

- Calculate dermal exposure by body region using matrix areas and residue concentrations

- Determine inhalation exposure based on air volume sampled and residue detection

- Perform risk assessment calculations using established parameters

Protocol 2: Biomarker-Based Endocrine Disruption Assessment

This protocol utilizes serum biomarker analysis to assess cumulative endocrine effects from exposure to this compound and other estrogenic pesticides.

Materials and Equipment:

- Venous blood collection equipment (Venoject tubes)

- Solid-phase extraction apparatus for serum fractionation

- MCF-7 cell line for proliferation assays

- Cell culture reagents and equipment

- Estradiol standards for calibration

Procedure:

Subject Recruitment and Classification:

- Recruit female greenhouse workers with detailed occupational histories

- Categorize exposure levels (low, medium, high) based on work functions, PPE use, and pesticide application frequency [7]

- Obtain informed consent and ethical approvals

Blood Collection and Processing:

- Collect venous blood samples during working hours (09:00-16:00)

- Centrifuge samples after 1 hour to separate serum

- Process within 4 hours of collection and store at -80°C

Serum Fractionation:

- Perform solid-phase extraction to isolate xeno-estrogen fraction

- Separate endogenous and pharmaceutical estrogens from xeno-estrogens

- Elute and concentrate xeno-estrogen fraction for bioassay

MCF-7 Cell Proliferation Assay:

- Culture MCF-7 cells under standardized conditions

- Expose to serum fractions at multiple concentrations

- Incubate for appropriate duration (typically 5-7 days)

- Quantify cell proliferation using standardized methods (e.g., Bradford assay)

Data Interpretation:

- Compare proliferation response to estradiol standards

- Correlate xeno-estrogenic activity with exposure categories

- Perform statistical analyses to determine exposure-response relationships

Visualized Workflows

Exposure Assessment Methodology

Risk Characterization Process

Conclusion and Future Perspectives

The exposure assessment protocols outlined in this document provide comprehensive methodologies for evaluating occupational exposure to this compound among agricultural workers. The data generated through these standardized approaches demonstrate that under typical working conditions in greenhouse environments, this compound exposure presents relatively low risk to workers, particularly when compared with other pesticide formulations. However, several critical considerations emerge from current research and regulatory evaluations.

The endocrine-disrupting properties of this compound, particularly its estrogenic and anti-androgenic activities, warrant special attention in exposure assessment strategies. The development and implementation of biomarker-based approaches, such as the serum xeno-estrogenicity assay, provide valuable tools for assessing cumulative biological effects from complex pesticide mixtures. Future research directions should focus on longitudinal studies to characterize chronic health implications, refinement of exposure models for different agricultural settings, and development of improved personal protective equipment tailored to specific exposure patterns. Additionally, as regulatory standards evolve, with this compound no longer approved in the European Union and undergoing reevaluation elsewhere, these exposure assessment protocols will remain valuable for monitoring occupational safety in regions where the compound remains in use and for assessing worker protection with alternative fungicides. [7] [3] [2]

References

- 1. Risk and exposure for assessment during... agricultural workers [applbiolchem.springeropen.com]

- 2. (Ref: EL 222) this compound [sitem.herts.ac.uk]

- 3. Targeted review of maximum residue levels (MRLs) for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Australian Drinking Water Guidelines [guidelines.nhmrc.gov.au]

- 5. Uluslararası Bilim Teknoloji ve Tasarım Dergisi » Makale » The... [dergipark.org.tr]

- 6. Occupational exposure and risk assessment for agricultural ... [sciencedirect.com]

- 7. Xeno‐oestrogenic activity in serum as marker of ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Dermal and Inhalation Exposure to Fenarimol

Introduction

Fenarimol is a systemic pyrimidine fungicide used extensively on fruit crops, vegetables, and ornamental plants to control various diseases including powdery mildew, scab, and rusts [1]. While considered to have low acute oral toxicity, concerns exist about its potential as an endocrine disruptor with possible chronic effects on reproduction and development [1] [2]. Understanding and measuring occupational exposure through dermal and inhalation routes is therefore critical for risk assessment and ensuring worker safety during agricultural handling and application.

Principles of Pesticide Exposure Assessment

Before a pesticide can cause harm, it must enter the body through one of three primary routes: oral (through the mouth and digestive system), dermal (through the skin), or inhalation (through the nose and respiratory system) [3]. Dermal exposure accounts for approximately 90% of all pesticide exposure users receive from non-fumigant pesticides and often occurs undetected during mixing, application, or handling [3]. The rate of dermal absorption varies significantly across different body parts, with the genital area having an absorption rate approximately 11 times faster than the forearm [3]. Inhalation exposure results from breathing in pesticide vapors, dust, or spray particles, which is particularly concerning for fumigant pesticides [3].

Quantitative Exposure Measurement Protocols

The following section details standardized methodologies for measuring dermal and inhalation exposure to this compound and similar fungicides in agricultural settings.

3.1. Whole Body Dosimetry (WBD) for Dermal Exposure

Purpose: To quantify the amount and distribution of this compound deposition on the body during mixing/loading and application activities.

Materials and Reagents:

- Outer and inner clothing sets (typically cotton)

- Gauze pads

- Nitrile gloves

- Glass fiber filters (for inhalation sampling)

- IOM (Institute of Occupational Medicine) sampler

- Analytical grade solvents (e.g., ethyl acetate, methanol, xylene) [1]

- High-Performance Liquid Chromatography (HPLC) system with Diode Array Detector (DAD) and Mass Selective Detector (MSD) [4]

Procedure:

Sample Collection:

- Don pre-cleaned outer and inner clothing, gloves, and place gauze pads in strategic locations.

- Perform pesticide mixing/loading and application activities (e.g., hand-held sprayer application in vineyards).

- Collect outer and inner clothing, gloves, and gauze pads separately by body region post-application.

- For inhalation exposure, use an IOM sampler with a glass fiber filter during activities [5].

Sample Processing and Analysis:

- Extract samples from each matrix (clothing, gloves, gauze) using appropriate solvents.

- Analyze this compound concentrations using validated HPLC/DAD/MSD methods.

- The analytical method should be validated for linearity and recovery, with conditions optimized to provide short retention times and adequate peak shape [4].

Data Calculation:

- Calculate dermal exposure amount (mg) for each body region.

- Express exposure as a percentage of the total applied active ingredient (a.i.) [5].

Table 1: Example Dermal Exposure Distribution During Pesticide Application

| Body Region | Exposure Amount (mg) | Percentage of Total Dermal Exposure (%) |

|---|---|---|

| Shin | 11.34 | 35.1 |

| Chest & Stomach | 5.04 | 15.6 |

| Pelvis | 4.07 | 12.6 |

| Gloves (during mixing/loading) | 0.154 | 94.5 |

3.2. Inhalation Exposure Measurement

Purpose: To determine the concentration of this compound in the breathing zone during agricultural activities.

Procedure:

Air Sampling:

- Attach IOM sampler containing glass fiber filter to the worker's collar in the breathing zone.

- Conduct air sampling throughout the mixing/loading and application tasks.

- Measure the volume of air sampled to determine concentration [5].

Analysis:

- Extract glass fiber filters using appropriate solvents.

- Analyze using HPLC/DAD/MSD with optimized chromatographic conditions [4].

Table 2: Inhalation and Dermal Exposure During Different Tasks | Task | Dermal Exposure (mg) | Inhalation Exposure (μg) | Percentage of Total Applied A.I. |----------|--------------------------|------------------------------|-------------------------------------| | Mixing/Loading | 0.163 | Not Detected | 0.0004% (dermal) | | Application | 32.3 | 10.8 | 0.07% (dermal), 2.4×10⁻⁶% (inhalation) |

Risk Assessment Protocol

Purpose: To evaluate whether this compound exposure levels pose health risks to agricultural workers.

Procedure:

Calculate Actual Exposure:

Determine Risk Index (RI):

Biomonitoring Validation:

Experimental Workflow and Risk Assessment Pathway

The following diagram illustrates the complete experimental workflow for this compound exposure assessment and risk evaluation:

Diagram 1: Experimental Workflow for this compound Exposure Assessment (Title: 65 characters)

Advanced Modeling Approaches

Physiologically Based Toxicokinetic (PBTK) Modeling:

- Purpose: To predict in vivo developmental toxicity of this compound from in vitro data using reverse dosimetry [6].

- Methodology:

- Construct a minimal PBTK model to predict this compound kinetics in rats and humans.

- Verify the model by comparing observed and predicted pharmacokinetics.

- Apply reverse dosimetry to translate in vitro developmental toxicity data to in vivo dose-response data.

- Perform Monte Carlo simulations to predict population variability [6].

- Application: This approach can predict assay equivalent oral doses and derive chemical-specific adjustment factors (CSAF) for interspecies and intersubject toxicokinetic variability [6].

Quality Control and Method Validation

- Analytical Validation: Establish linearity, recovery rates, and detection limits for this compound in all matrices [4].

- Field Recovery Tests: Conduct tests to validate sampling efficiency and matrix effects [5].

- Breakthrough Tests: Ensure sampling media capacity is not exceeded during inhalation monitoring [5].

Conclusion

These application notes provide comprehensive methodologies for measuring dermal and inhalation exposure to this compound in agricultural settings. The standardized protocols for whole body dosimetry and inhalation sampling, coupled with rigorous risk assessment procedures, enable researchers to accurately quantify occupational exposure and evaluate potential health risks. The correlation between external exposure measurements and internal biomonitoring data strengthens the validity of these methods for regulatory decision-making and protective measure implementation.

References

- 1. This compound (Ref: EL 222) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Maternal exposure to this compound promotes reproductive ... [sciencedirect.com]

- 3. Pesticide Applicator Certification Series: Toxicity of Pesticides [extension.okstate.edu]

- 4. A fatal forensic intoxication with this compound [sciencedirect.com]

- 5. Occupational exposure and risk assessment for agricultural ... [sciencedirect.com]

- 6. Predicting the in vivo developmental toxicity of this compound ... [pubmed.ncbi.nlm.nih.gov]

fenarimol in vitro antifungal activity testing

Introduction & Biological Context

Mycetoma is a debilitating subcutaneous disease characterized by tumorous swellings and grain formation. Treating the fungal form (eumycetoma) is particularly challenging, requiring prolonged drug therapy and often surgery, with high recurrence rates [1] [2]. The open-source MycetOS project identified the fenarimol analogue EPL-BS1246 (MMV698244) as a potent hit against M. mycetomatis through drug repurposing screens [1] [2]. This compound itself is a known agricultural fungicide that inhibits ergosterol biosynthesis [3].

Detailed Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol is adapted from methods used to evaluate 185 this compound analogues [1] [2].

- Objective: To determine the in vitro potency of this compound analogues against M. mycetomatis.

- Test Organism: Madurella mycetomatis isolates (e.g., isolate mm55), with potent compounds further tested against a panel of genetically diverse isolates [1].

- Compound Preparation: Prepare stock solutions of this compound analogues in a suitable solvent like DMSO. Perform serial dilutions in the assay medium.

- Initial Screening:

- Inoculate M. mycetomatis cultures and expose them to the compounds at concentrations of 100 µM and 25 µM.

- Incubate at an appropriate temperature (e.g., 37°C) for a specified period.

- Measure the inhibition of metabolic activity. In the referenced study, 76 of 185 analogues showed activity at 100 µM, and 41 at 25 µM [1].

- Determination of IC₅₀/MIC₅₀:

- For active compounds, perform a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

- Compounds with an IC₅₀ of ≤ 9 µM are considered potent and should be advanced.

- The minimum inhibitory concentration for 50% of isolates (MIC₅₀) is then determined against a panel of M. mycetomatis isolates. In the study, MIC₅₀ values for active compounds ranged from 0.25 µM to >16 µM [1].

In Vivo Efficacy Testing in a Larval Model

This protocol uses the Galleria mellonella (wax moth) larvae model, which produces grains similar to human mycetoma and can predict therapeutic outcomes [1].

- Objective: To evaluate the efficacy of potent this compound analogues in an in vivo setting.

- Infection Model: Infect larvae with M. mycetomatis.

- Treatment:

- Administer promising compounds (those with MIC₅₀ < 9 µM) to the infected larvae. A typical testing concentration is 20 µM.

- Include untreated infected larvae as a negative control and larvae treated with standard antifungals (e.g., itraconazole, amphotericin B) as a reference.

- Monitor the larvae for survival over time. An analogue is considered promising if it significantly prolongs larval survival compared to the control.

- Toxicity Assessment: Compounds should be tested for toxicity in uninfected larvae at the working concentration (e.g., 20 µM). Active compounds should show no inherent toxicity at this dose [1].

Summary of Key Quantitative Data

The table below summarizes critical data from the evaluation of 185 this compound analogues.

| Parameter | Results & Values | Significance / Correlation |

|---|---|---|

| Total Analogues Tested | 185 | Broad structure-activity relationship (SAR) exploration. |

| Potent In Vitro Inhibitors (MIC₅₀ < 9 µM) | 22 analogues | 11.9% hit rate from the library. |

| Most Potent Analogues (MIC₅₀) | 0.25 µM (e.g., analogues 9 and 12) | Highly potent lead compounds. |

| Analogues with In Vivo Efficacy | 6 analogues (e.g., 1, 4, 8, 16, 167, 310) | Significantly prolonged larval survival. |

| Critical Lipophilicity (logD at pH 7.4) | < 2.5 | Correlated with better in vivo efficacy and prolonged larval survival [1] [4]. |

| Molecular Weight | < 400 Da | Associated with more potent in vitro activity (lower growth percentage). |

| Number of Rotational Bonds | ≤ 5 | Associated with more potent in vitro activity. |

- Table 2: Experimental Parameters for Standard Assays

| Assay Type | Key Parameters | Endpoint / Outcome Measure |

|---|

| In Vitro Screening | Concentrations: 100 µM, 25 µM Organism: M. mycetomatis | Inhibition of metabolic activity IC₅₀ / MIC₅₀ value | | In Vivo (G. mellonella) | Dose: 20 µM Model: M. mycetomatis-infected larvae | Larval survival over time (Kaplan-Meier analysis) |

Structure-Activity Relationships & Design Tips

Analysis of the data reveals crucial factors for designing effective this compound-based antifungals for mycetoma.

Diagram 1: Key physicochemical properties for optimal this compound analogue design.

The primary mechanism of action for this compound is the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membranes [3]. The experimental workflow for evaluating these compounds is systematic and multi-staged.

Diagram 2: High-throughput screening workflow for this compound analogues.

Important Considerations & Cautions

- CYP450 Inhibition: this compound is a known inhibitor of cytochrome P450 enzymes in mammals, which can affect steroid biosynthesis and drug metabolism. This is a critical consideration for its potential repurposing as a human therapeutic [3] [5].

- Endocrine Disruption: Studies have shown that this compound can exhibit estrogenic and anti-androgenic activity in vitro, which warrants careful investigation during preclinical development [5].

References

- 1. Structure–activity relationships of this compound analogues with ... [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships of this compound analogues with ... [pubs.rsc.org]

- 3. This compound, a Pyrimidine-Type Fungicide, Inhibits ... [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships of this compound analogues with ... [dndi.org]

- 5. Estrogenic effects in vitro and in vivo of the fungicide ... [sciencedirect.com]

Application Notes: Evaluating Fenarimol Analogues in a Galleria mellonella Model of Mycetoma

The Open Source Mycetoma (MycetOS) project has identified the fungicide fenarimol as a promising chemotype for repurposing against mycetoma, a neglected tropical disease caused by the fungus Madurella mycetomatis [1]. The in vivo efficacy of these compounds is critically evaluated using the *Galleria mellonella* (greater wax moth) larval model, a established invertebrate system that bridges the gap between in vitro assays and mammalian studies [2] [3]. These application notes consolidate the key protocols and structure-activity relationship (SAR) findings for researchers developing novel antifungals.

Background & Experimental Model

- Disease Context: Mycetoma is a debilitating subcutaneous infection, and its fungal form is notoriously difficult to treat, often requiring prolonged therapy with itraconazole and radical surgery [1].

- The Compound: The this compound analogue EPL-BS1246 (MMV698244) was identified as a potent hit from the Medicines for Malaria Venture (MMV) pathogen boxes, showing high in vitro activity against M. mycetomatis [1].

- The Model Justification: The Galleria mellonella larvae model is a valuable tool in infectious disease and antifungal drug discovery due to its innate immune system, which shares functional similarities with mammalian innate immunity, the absence of ethical constraints, and its cost-effectiveness for medium-throughput in vivo screening [2] [3].

Experimental Protocol & Workflow

The following diagram and table outline the core workflow and detailed methodology for evaluating compound efficacy in the Galleria mellonella model.

Table 1: Key Steps in the Galleria mellonella In Vivo Efficacy Assay

| Step | Procedure Description | Key Parameters & Notes |

|---|---|---|

| 1. Larval Infection | Larvae are injected with a standardized inoculum of M. mycetomatis grains or conidia. | The infectious dose must be standardized to ensure a consistent and measurable infection outcome in the control group [3]. |

| 2. Compound Administration | Test compounds are administered to larvae, typically via injection into the hemocoel. | Dosing is based on tolerable concentrations established in prior toxicity studies [2]. Multiple doses can be tested. |